1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene
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Overview
Description
1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene is an organic compound with the molecular formula C19H32O4. This compound is characterized by its complex structure, which includes an ethylhexyl group, two methoxy groups, and a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with 1-bromo-2-ethylhexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethylhexyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI), acetone
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halides, amines
Scientific Research Applications
1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene
- **2-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-3,4-dimethoxybenzene
- **3-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-4,5-dimethoxybenzene
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
2878-57-1 |
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Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[1-(2-ethylhexoxy)ethoxymethyl]-2,3-dimethoxybenzene |
InChI |
InChI=1S/C19H32O4/c1-6-8-10-16(7-2)13-22-15(3)23-14-17-11-9-12-18(20-4)19(17)21-5/h9,11-12,15-16H,6-8,10,13-14H2,1-5H3 |
InChI Key |
ZZGKAHQQYQUQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(C)OCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
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